N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide
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Overview
Description
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran moiety and a chlorobenzene carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-chlorobenzenecarboximidamide. The reaction is catalyzed by 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This method yields the desired compound with high purity and an 83% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furan compounds.
Scientific Research Applications
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that this compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signaling pathways related to inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: Shares a similar bromofuran moiety and has been studied for its COX-2 inhibitory activity.
5-Bromo-N’-[(5-bromofuran-2-yl)carbonyl]furan-2-carbohydrazide: Another compound with a bromofuran structure, known for its antimicrobial properties.
Uniqueness
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide is unique due to its combination of a bromofuran and chlorobenzene carboximidamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O3/c13-10-6-5-9(18-10)12(17)19-16-11(15)7-3-1-2-4-8(7)14/h1-6H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCAMISEFUWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NOC(=O)C2=CC=C(O2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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